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molecular formula C14H17ClN2 B8725091 1-(Naphthalen-2-yl)piperazine hydrochloride

1-(Naphthalen-2-yl)piperazine hydrochloride

Cat. No. B8725091
M. Wt: 248.75 g/mol
InChI Key: JFTMDRWRUZVUEA-UHFFFAOYSA-N
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Patent
US09249102B2

Procedure details

A solution of naphthalen-2-amine (2 g, 14 mmol) and bis(2-chloroethyl)amine hydrochloride (2.51 g, 14.1 mmol, 1 eq) in diethylene glycol monoethyl ether (3 mL) was stirred overnight at 149° C. (oil bath). The resulting solution was diluted with methanol (2 ml). The crude product was re-crystallized from diethyl ether to afford 1-(naphthalen-2-yl)piperazine hydrochloride as a yellow solid (2 g, 58%). (ES, m/z): [M+H]+ 213.0
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[NH2:11].Cl.[Cl:13][CH2:14][CH2:15][NH:16][CH2:17][CH2:18]Cl>C(OCCOCCO)C.CO>[ClH:13].[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[N:11]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)N
Name
Quantity
2.51 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCCOCCO
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.C1=C(C=CC2=CC=CC=C12)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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